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molecular formula C12H11NO B1267808 2-(Benzyloxy)pyridine CAS No. 40864-08-2

2-(Benzyloxy)pyridine

Cat. No. B1267808
M. Wt: 185.22 g/mol
InChI Key: FMBDGKGJYMSJKF-UHFFFAOYSA-N
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Patent
US05185251

Procedure details

Following substantially the same procedure described in Example 3, Step F, but substituting 3-[2-(benzoxazol-2-yl)ethenyl]-5-(1-hydroxyethyl)-6-methyl-2-benzyloxypyridine for the benzyloxypyridine compound used therein, the title compound is obtained.
Name
3-[2-(benzoxazol-2-yl)ethenyl]-5-(1-hydroxyethyl)-6-methyl-2-benzyloxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]=[CH:11][C:12]1[C:13]([O:22]CC2C=CC=CC=2)=[N:14][C:15]([CH3:21])=[C:16]([CH:18]([OH:20])[CH3:19])[CH:17]=1.C(OC1C=CC=CN=1)C1C=CC=CC=1>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:22])[NH:14][C:15]([CH3:21])=[C:16]([CH:18]([OH:20])[CH3:19])[CH:17]=1

Inputs

Step One
Name
3-[2-(benzoxazol-2-yl)ethenyl]-5-(1-hydroxyethyl)-6-methyl-2-benzyloxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C=CC=2C(=NC(=C(C2)C(C)O)C)OCC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)C(C)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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